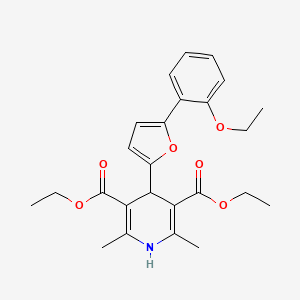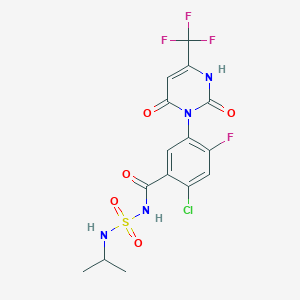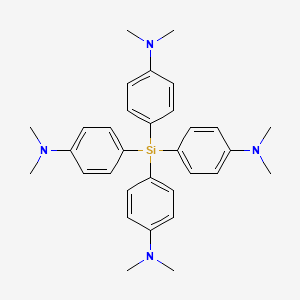
Tetrakis(4-(dimethylamino)phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-(dimethylamino)phenyl)silane is an organosilicon compound with the molecular formula C32H40N4Si It is characterized by the presence of four 4-(dimethylamino)phenyl groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(dimethylamino)phenyl)silane typically involves the reaction of silicon tetrachloride with 4-(dimethylamino)phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
SiCl4+4C6H4(NMe2)MgBr→Si(C6H4(NMe2))4+4MgBrCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and other silicon-containing compounds.
Applications De Recherche Scientifique
Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(dimethylamino)silane
- Tetrakis(ethylmethylamino)silane
- Tetrakis(trimethylsilyloxy)silane
Uniqueness
Tetrakis(4-(dimethylamino)phenyl)silane is unique due to the presence of the 4-(dimethylamino)phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
18881-91-9 |
|---|---|
Formule moléculaire |
C32H40N4Si |
Poids moléculaire |
508.8 g/mol |
Nom IUPAC |
N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline |
InChI |
InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3 |
Clé InChI |
ADVNPKJLFREFOI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


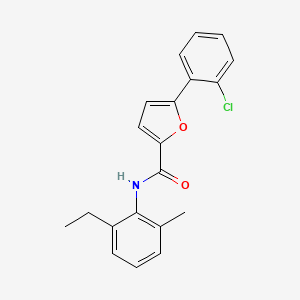
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
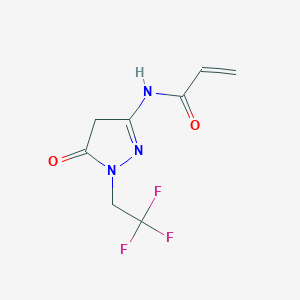

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
